Tetranor prostaglandin D metabolite (tetranor PGDM), or 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, is a major urinary metabolite of prostaglandin D2 (PGD2). [, ] PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid, and it acts as a mediator involved in various physiological processes, including vascular, platelet, and leukocyte function. [] Tetranor PGDM is investigated as a potential biomarker for in vivo mast cell activation, particularly in conditions like systemic mastocytosis (SM) and rheumatoid arthritis (RA). [] It also serves as an indicator of PGD2 biosynthesis. []
Specific physical and chemical properties of tetranor PGDM, such as melting point, boiling point, solubility, are not discussed in the provided papers. The studies primarily focus on its detection and quantification in urine using techniques like enzyme immunoassay (EIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]
Urinary tetranor PGDM levels are being explored as a biomarker for mast cell activation in diseases like systemic mastocytosis (SM) and rheumatoid arthritis (RA). [] In a study, elevated tetranor PGDM excretion was observed in a significant portion of patients with SM compared to healthy controls. []
Tetranor PGDM serves as an indicator of prostaglandin D2 (PGD2) production in vivo. [] Studies have shown that its urinary levels rise in response to PGD2 infusion, reflecting the modulated biosynthesis of PGD2. [] This application makes it useful for investigating PGD2's role in various physiological and pathological processes.
While 9α,11β-PGF2, another PGD2 metabolite, is commonly used to monitor PGD2 production in airway diseases, tetranor PGDM is suggested as a potentially better marker for monitoring baseline PGD2 production due to its higher abundance in urine. []
Tetranor PGDM levels are being investigated as a potential marker for detecting muscle degenerative diseases. [] Further research is needed to understand its specific role in these conditions.
Future research should focus on validating and standardizing tetranor PGDM measurements for its reliable application as a biomarker in various diseases. [, ] This involves establishing standardized protocols for sample collection, processing, and analysis to ensure consistent and comparable results across different studies.
Further investigation is needed to elucidate the specific role of tetranor PGDM in various diseases, including systemic mastocytosis, rheumatoid arthritis, and muscle degenerative diseases. [, ] Understanding its involvement in these conditions could lead to the development of targeted therapies and improved disease management strategies.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: